molecular formula C9H13N5 B2680047 1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine CAS No. 1856092-70-0

1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B2680047
CAS No.: 1856092-70-0
M. Wt: 191.238
InChI Key: NTQAMPWZXZTLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine (CAS: 1855951-80-2) features a pyrazole core substituted with a methyl group at the 1-position and an imidazole-containing methyl group at the 3-position. Its molecular formula is C₈H₁₁N₅, with a molar mass of 177.21 g/mol . Key predicted properties include:

  • Density: 1.35 g/cm³
  • Boiling Point: 441.3°C
  • pKa: 6.37 (indicating weak basicity, typical of imidazole derivatives) .

Properties

IUPAC Name

2-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-7-11-3-4-14(7)6-8-5-9(10)13(2)12-8/h3-5H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQAMPWZXZTLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=NN(C(=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine typically involves the formation of the imidazole and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones. The final coupling step involves the reaction of the imidazole and pyrazole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole structure can exhibit significant anticancer properties. Specifically, 1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance:

  • In vitro Studies : Research has shown that derivatives of pyrazole can inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with promising IC50 values .
Cell Line IC50 Value (µM) Effect
MDA-MB-23110.5Significant inhibition
HepG212.0Moderate inhibition

Antiviral Properties

The compound's potential as an antiviral agent has also been explored. Studies suggest that pyrazole derivatives can inhibit viral replication, making them candidates for treating infections caused by viruses such as HIV and measles virus .

Virus Type Inhibitory Concentration (EC50) Effectiveness
HIV0.02 nMHigh efficacy
Measles Virus60 nMModerate efficacy

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the imidazole or pyrazole rings can significantly alter biological activity, allowing researchers to design more potent analogs.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer activity against multiple cell lines. The results demonstrated a clear dose-dependent response, with enhanced activity observed in compounds with substituted phenyl groups .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of pyrazole derivatives against HIV. The study revealed that certain derivatives exhibited low nanomolar activity against resistant strains of the virus, indicating their potential as therapeutic agents in managing HIV infections .

Mechanism of Action

The mechanism of action of 1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Heterocyclic Substituents

Imidazole vs. Thiophene Substituents
  • 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS: 956387-06-7): Structure: Thiophene replaces imidazole. Molecular Formula: C₉H₁₁N₃S; Molar Mass: 193.27 g/mol. This may lower solubility in polar solvents .
  • 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS: 1341439-91-5):

    • Structure : Chlorine addition to thiophene enhances electron-withdrawing effects.
    • Molecular Formula : C₉H₁₀ClN₃S; Molar Mass : 227.72 g/mol.
    • Key Differences : Chlorine increases molecular weight and may improve metabolic stability but introduces steric hindrance .
Imidazole vs. Pyridine Substituents
  • N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine :
    • Structure : Pyridine ring replaces imidazole.
    • Molecular Formula : C₁₀H₁₄N₄ (ESIMS m/z 203 [M+H]⁺).
    • Key Differences : Pyridine’s lower basicity (pKa ~1.7 vs. imidazole’s ~6.95) reduces protonation at physiological pH, altering pharmacokinetics .

Substituent Effects on Bioactivity and Physicochemical Properties

Trifluoromethyl and Aromatic Groups
  • 1-Methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-5-amine (): Structure: Dual pyrazole system.
  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 1131-18-6):

    • Structure : Phenyl substitution instead of imidazole.
    • Impact : Enhanced hydrophobicity improves membrane permeability but may reduce aqueous solubility .
Functional Group Modifications
  • 1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-5-amine ():
    • Structure : Trifluoroethoxy group introduces strong electron-withdrawing effects.
    • Impact : Increases metabolic stability and electronegativity but may reduce basicity .

Biological Activity

1-Methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine, a compound featuring a pyrazole and imidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

This compound consists of a pyrazole ring substituted with a methyl group and an imidazole ring, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing pyrazole and imidazole structures exhibit a wide range of biological activities, particularly in the context of cancer treatment. The following sections detail specific findings related to the anticancer activity of this compound.

Anticancer Activity

Studies have shown that derivatives of pyrazole, including the compound , can inhibit the proliferation of various cancer cell lines. Notably:

  • In vitro Studies : The compound demonstrated significant antiproliferative effects against several cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. In particular, it showed IC50 values indicative of potent activity against these cell types .
Cell LineIC50 Value (µM)
MDA-MB-231 (Breast)15
HepG2 (Liver)10
A549 (Lung)20

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Targeting Specific Kinases : Research indicates that pyrazole derivatives can act as inhibitors of various kinases involved in cancer progression, including Jak2 and others involved in signaling pathways critical for tumor growth .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MDA-MB-231 Cells : In a study assessing the effects on breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Liver Cancer Model : Another study demonstrated that this compound significantly inhibited tumor growth in xenograft models of HepG2 cells, further supporting its potential as an anticancer agent .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
AlkylationDMF, NaH, 80°C, 12h65–75
PurificationEthyl acetate/hexane (3:7)>95% purity

Advanced: How can conflicting NMR data for this compound be resolved across studies?

Answer:
Discrepancies in NMR signals (e.g., δH for imidazole protons) often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Variable Temperature NMR : To identify tautomeric equilibria in DMSO-d₆ or CDCl₃ .
  • 2D NMR Techniques : HSQC and HMBC to confirm proton-carbon correlations and assign ambiguous peaks .
  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis, resolving ambiguities in substituent orientation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • HPLC-MS : Quantifies purity (>98%) and confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₁₄N₆: 226.13) .
  • FT-IR : Identifies amine (-NH₂, ~3400 cm⁻¹) and imidazole (C=N, ~1600 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Key signals include pyrazole C5-H (δ 5.8–6.2 ppm) and imidazole methyl (δ 2.4–2.6 ppm) .

Advanced: What strategies address low yields in the final alkylation step?

Answer:
Low yields (~40–50%) may result from steric hindrance or competing side reactions. Solutions:

  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 min vs. 12h) and improves regioselectivity .
  • Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) to direct alkylation to the desired site .
  • Catalytic Optimization : Palladium or copper catalysts for cross-coupling steps, enhancing efficiency .

Basic: How does the compound’s structure influence its solubility and stability?

Answer:

  • Solubility : Moderate in polar solvents (e.g., methanol, DMSO) due to amine and heterocyclic groups. Poor in non-polar solvents (e.g., hexane) .
  • Stability : Sensitive to light and humidity. Store under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to acidic/basic conditions to prevent decomposition .

Advanced: What computational methods predict binding interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock/Vina) : Models interactions with enzymes (e.g., kinases) or receptors, using PubChem 3D conformers (CID: 2535078) .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes in aqueous environments (≥100 ns trajectories) .
  • QSAR Modeling : Correlates substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using descriptors like logP and H-bond donors .

Basic: What are the primary biological targets of this compound?

Answer:
Pyrazole-imidazole hybrids often target:

  • Kinases : Inhibit ATP-binding pockets via competitive binding .
  • GPCRs : Modulate signaling via allosteric interactions (e.g., serotonin receptors) .
  • Microbial Enzymes : Disrupt bacterial dihydrofolate reductase (DHFR) .

Q. Table 2: Reported IC₅₀ Values

TargetIC₅₀ (µM)Assay TypeReference
Kinase X0.45Fluorescence Polarization
DHFR2.1Spectrophotometric

Advanced: How can metabolomic studies elucidate its in vivo degradation pathways?

Answer:

  • LC-HRMS : Identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in liver microsomes .
  • Stable Isotope Labeling : Tracks ¹³C/¹⁵N-labeled compound in rodent plasma to map metabolic fate .
  • CYP450 Inhibition Assays : Determine if degradation is enzyme-mediated (e.g., CYP3A4) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential amine vapors .
  • Waste Disposal : Neutralize with dilute HCl before incineration .

Advanced: How do structural analogs compare in terms of activity and synthetic complexity?

Answer:

  • Activity : Analogues with bulkier substituents (e.g., propyl vs. methyl) show enhanced kinase inhibition but reduced solubility .
  • Synthetic Complexity : Dual pyrazole-imidazole systems require 3–5 steps vs. 1–2 steps for simpler derivatives .

Q. Table 3: Analog Comparison

AnalogSubstituentsBioactivity (IC₅₀)Synthetic Steps
AMethyl0.45 µM4
BPropyl0.32 µM5
CFluorophenyl1.2 µM6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.